1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid
Description
The compound 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid features a pyrazole-3-carboxylic acid moiety attached to a partially saturated cyclohepta[c]pyridazine scaffold. This bicyclic system comprises a seven-membered cycloheptane ring fused with a pyridazine ring (a six-membered diazine with two adjacent nitrogen atoms). The tetrahydro modification (6,7,8,9-tetrahydro-5H) indicates partial saturation of the cycloheptane ring, likely enhancing conformational flexibility compared to fully aromatic analogs.
Properties
Molecular Formula |
C13H14N4O2 |
|---|---|
Molecular Weight |
258.28 g/mol |
IUPAC Name |
1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)pyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H14N4O2/c18-13(19)11-6-7-17(16-11)12-8-9-4-2-1-3-5-10(9)14-15-12/h6-8H,1-5H2,(H,18,19) |
InChI Key |
OWPMXDQYNLNXKI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=CC(=NN=C2CC1)N3C=CC(=N3)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid typically involves multiple steps. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the cyclization of 1,3-di(1H-indol-3-yl)propanes in the presence of phenyliodine (III) bis(trifluoroacetate) (PIFA), DDQ, and TMSCl can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reagents and intermediates.
Chemical Reactions Analysis
Types of Reactions: 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Recent studies have indicated that derivatives of pyrazole compounds exhibit significant antiproliferative effects against various cancer cell lines. For instance, a related compound demonstrated inhibition of key kinases involved in cancer progression, suggesting that 1-(6,7,8,9-tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid may also possess similar properties .
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial and fungal pathogens. Research has shown that pyrazole derivatives can inhibit the growth of pathogens responsible for infections in agricultural settings, indicating potential applications in agrochemicals .
- Neuroprotective Effects : There is emerging evidence suggesting that compounds with similar structures may have neuroprotective effects. They could potentially be used in treating neurodegenerative diseases by modulating neurotransmitter systems and reducing oxidative stress .
- Enzyme Inhibition : The compound's ability to act as an inhibitor for specific enzymes involved in metabolic pathways has been explored. This could lead to its application in the development of drugs targeting metabolic disorders .
Data Tables
The following table summarizes the biological activities and research findings related to this compound:
Case Study 1: Anticancer Activity
A study investigated the effect of a series of pyrazole derivatives on various cancer cell lines. The results indicated that certain modifications to the pyrazole ring enhanced cytotoxicity against breast and colon cancer cells. This suggests that this compound could be a lead compound for further development in cancer therapeutics.
Case Study 2: Antimicrobial Efficacy
Research focusing on agricultural pathogens revealed that pyrazole derivatives exhibited significant antimicrobial activity against Xanthomonas axonopodis and Fusarium solani. The study highlighted the potential use of these compounds in developing new agrochemicals to protect crops from bacterial and fungal infections.
Mechanism of Action
The mechanism of action of 1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes involved in disease processes, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared below with structurally or functionally related molecules, focusing on molecular properties, substituent effects, and biological relevance.
Structural Analogs
Key Differences and Implications
Heterocyclic Core Variations
- Pyrazole vs. Imidazole : The target compound’s pyrazole ring (adjacent nitrogens) has a lower pKa (~2.5) compared to imidazole (~6.95), favoring ionization under physiological conditions. This may enhance solubility and alter target binding compared to the discontinued imidazole analog .
- Substituent Position : The carboxylic acid in the target compound is at position 3 of pyrazole, whereas the imidazole analog places it at position 4. This positional difference could influence dipole moments and interactions with enzymatic active sites.
Functional Group Comparisons
- Carboxylic Acid vs. Sulfamoyl/Tolyl Groups : The target compound’s carboxylic acid contrasts with the sulfamoyl and tolyl groups in the celecoxib intermediate. While the latter groups are critical for COX-2 inhibition, the carboxylic acid in the target compound may facilitate interactions with polar residues in kinases or HDACs, as seen in related conjugates .
- Lack of Amine Groups : Unlike Bemcentinib, which uses triazole-3,5-diamine for kinase binding, the target compound’s carboxylic acid may prioritize solubility over direct hydrogen bonding with ATP-binding pockets .
Physicochemical Properties Solubility: The carboxylic acid in the target compound likely improves aqueous solubility compared to Bemcentinib, which lacks ionizable groups. Synthetic Accessibility: The synthesis of pyrazole-3-carboxylic acid derivatives (e.g., via hydrolysis of ethyl esters, as in ) is well-established, supporting scalable production of the target compound .
Biological Activity
1-(6,7,8,9-Tetrahydro-5H-cyclohepta[c]pyridazin-3-yl)-1H-pyrazole-3-carboxylic acid is a compound that has garnered attention in pharmacological research due to its diverse biological activities. This article aims to explore its biological activity, synthesis, and potential therapeutic applications, supported by case studies and research findings.
- Molecular Formula : C14H22N4O2
- Molecular Weight : 246.35 g/mol
- CAS Number : 1708012-94-5
This compound features a unique structure that contributes to its biological properties. Its pyrazole moiety is known for various pharmacological activities, making it a valuable scaffold in medicinal chemistry.
Anti-inflammatory Activity
Pyrazole derivatives, including the target compound, have shown significant anti-inflammatory properties. In a study examining various pyrazole derivatives, compounds were screened for their ability to inhibit inflammation in a carrageenan-induced paw edema model. The results indicated that certain derivatives exhibited over 80% inhibition compared to standard drugs like diclofenac .
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives possess antimicrobial properties against various bacterial strains. A specific study highlighted the effectiveness of a series of 1,5-diaryl pyrazoles against E. coli and S. aureus, with some derivatives showing comparable activity to established antibiotics . The presence of specific functional groups in the structure enhances their antimicrobial efficacy.
Neuroprotective Effects
Recent studies have suggested that pyrazole derivatives may exhibit neuroprotective effects. The compound's ability to modulate neurotransmitter systems has been investigated, indicating potential applications in treating neurodegenerative diseases .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be linked to its structural components. Modifications in the pyrazole ring or substituents can significantly influence its pharmacological profile. For instance, the introduction of electron-withdrawing or electron-donating groups can enhance its anti-inflammatory or antimicrobial activities .
Case Study 1: Anti-inflammatory Screening
In a controlled study involving various pyrazole derivatives, the compound was tested for anti-inflammatory activity using the carrageenan-induced paw edema model. The results showed that it achieved an inhibition rate comparable to standard treatments, indicating its potential as an anti-inflammatory agent .
Case Study 2: Antimicrobial Efficacy
A series of synthesized pyrazole derivatives were evaluated for their antimicrobial properties against several pathogens. The compound demonstrated significant activity against Staphylococcus aureus and Escherichia coli, suggesting that modifications in its structure could lead to more potent antimicrobial agents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
